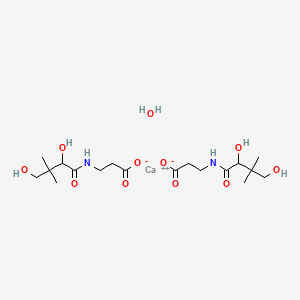

D-Pantothenic acid calcium salt hydrate

Description

BenchChem offers high-quality D-Pantothenic acid calcium salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Pantothenic acid calcium salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKRZUPDYACRAM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34CaN2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63409-48-3 | |

| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery and history of D-Pantothenic acid calcium salt hydrate.

From "Chick Anti-Dermatitis Factor" to Pharmaceutical Staple

Executive Summary

D-Pantothenic Acid Calcium Salt Hydrate (Vitamin B5 Calcium Salt) represents a triumph of pharmaceutical engineering over chemical instability. While the bioactive moiety, pantothenic acid, is a viscous, unstable, and hygroscopic oil, its calcium salt offers the crystallinity and stability required for standardized therapeutic use. This guide explores the discovery, chemical evolution, and manufacturing protocols of this critical Coenzyme A precursor.

Part 1: The Bio-Historical Context

The identification of Vitamin B5 was not a singular event but a convergence of microbiological and zoological research lines.

1.1 The Convergence of "Bios" and "Filtrate Factor"

In the early 20th century, two distinct scientific mysteries existed:

-

The Yeast Factor: In 1933, Roger J. Williams (University of Oregon) identified a substance essential for the rapid growth of Saccharomyces cerevisiae.[1] He named it "Pantothenic Acid" (Greek pantos, meaning "from everywhere") due to its ubiquity in biological tissues.[1][2][3][4]

-

The Chick Factor: Concurrently, Elvehjem and Jukes (1936) were investigating a "filtrate factor" (separable from B1 and B2) that prevented dermatitis in chickens.

By 1939, through the isolation work of Williams and the independent verification by Jukes and Snell , it was confirmed that the "Chick Anti-Dermatitis Factor" and Pantothenic Acid were the same chemical entity.

1.2 The Race for Synthesis (1940)

The isolation of the free acid from liver was inefficient (Williams obtained only 3g of 40% purity from 250kg of sheep liver).[3] The structural elucidation revealed it to be a peptide-like conjugate of pantoic acid and

Figure 1: The convergence of yeast and poultry research leading to the industrial synthesis of Calcium Pantothenate.

Part 2: Chemical Characterization & The Salt Necessity

2.1 Why Calcium?

Free pantothenic acid is chemically problematic for drug development. It is an unstable, viscous oil that is extremely hygroscopic. It degrades rapidly via hydrolysis in the presence of moisture, breaking back down into pantoic acid and

To solve this, the Calcium Salt was developed.

-

Stoichiometry: One calcium ion (

) binds two pantothenate anions. -

Crystallinity: Unlike the oil acid, the calcium salt forms defined, stable crystals.

-

Hydration: It typically crystallizes as a monohydrate, which is stable under ambient conditions but must be controlled during drying to prevent conversion to amorphous forms.

2.2 Stereochemistry: The D-Isomer Requirement

Pantothenic acid possesses a chiral center at the

-

D-(+) Isomer: Biologically active.[5]

-

L-(-) Isomer: Biologically inert.

-

Implication: Chemical synthesis produces a racemic mixture (DL). A resolution step is mandatory to isolate the D-isomer. Historically, this was done using alkaloids (quinine/cinchonidine) on the lactone intermediate; modern methods often use enzymatic resolution.

Table 1: Physicochemical Comparison

| Feature | Free Pantothenic Acid | Calcium Pantothenate (D-Form) |

| State | Viscous, yellow oil | White crystalline powder |

| Hygroscopicity | Extreme (deliquescent) | Moderate (stable at <75% RH) |

| Stability | Poor (hydrolyzes easily) | Excellent (shelf-stable) |

| Solubility | Miscible with water | Soluble in water; insol. in ethanol |

| Melting Point | N/A (decomposes) | ~190°C (dec) |

Part 3: Synthetic Evolution & Methodology

The industrial production generally follows the Stiller-Folkers pathway , with modern modifications for stereoselectivity.

3.1 The Synthetic Pathway

-

Aldol Condensation: Isobutyraldehyde reacts with formaldehyde to form 2,2-dimethyl-3-hydroxypropanal, which is reduced to Pantolactone .

-

Optical Resolution: The racemic pantolactone is resolved to obtain D(-)-Pantolactone .

-

Amidation: D(-)-Pantolactone is condensed with

-Alanine (usually as a calcium salt or followed by calcium neutralization) to yield Calcium D-Pantothenate .

Figure 2: The industrial synthesis workflow for Calcium Pantothenate.

Part 4: Experimental Protocols

Protocol A: Laboratory Preparation of Calcium Pantothenate (Validation Scale)

Note: This protocol demonstrates the salt formation from the resolved lactone, a critical step in verifying the quality of the D-isomer.

Reagents:

-

D(-)-Pantolactone (13.0 g, 0.1 mol)

- -Alanine (8.9 g, 0.1 mol)

-

Calcium Oxide (CaO) or Calcium Carbonate

-

Methanol (Anhydrous)

-

Isopropanol

Methodology:

-

Beta-Alanine Activation: Dissolve

-alanine in a minimal volume of water. Neutralize carefully with Calcium Oxide (2.8 g) to form the calcium beta-alaninate intermediate. Filter to remove unreacted solids. -

Condensation: Add D(-)-Pantolactone to the filtrate.

-

Reflux: Heat the mixture to 60-70°C for 3 hours. The lactone ring opens and forms the amide bond with the amine group of the alanine.

-

Solvent Exchange: Evaporate the water under reduced pressure (rotary evaporator) to obtain a viscous syrup.

-

Crystallization: Dissolve the syrup in hot methanol. Slowly add isopropanol until turbidity is observed.

-

Aging: Allow to stand at 4°C for 24 hours. White needles of Calcium D-Pantothenate Hydrate will precipitate.

-

Drying: Filter and dry in a vacuum oven at 50°C. Critical: Do not exceed 80°C to prevent dehydration of the crystal lattice.

Protocol B: Analytical Quality Control (Specific Rotation)

Purpose: To ensure the absence of the inactive L-isomer.

-

Preparation: Dissolve 1.0 g of the dried Calcium Pantothenate sample in 20.0 mL of CO2-free distilled water.

-

Measurement: Use a polarimeter with a sodium D line (589 nm) at 25°C.

-

Specification: The specific rotation

should be between +25.0° and +27.5° .[6] A lower value indicates contamination with the L-isomer or racemization during synthesis.

Part 5: Biological Mechanism (Coenzyme A Pathway)

Calcium Pantothenate is biologically inert until it is hydrolyzed back to pantothenic acid and phosphorylated. Its primary role is as the backbone of Coenzyme A (CoA) and the Acyl Carrier Protein (ACP) .[1]

Mechanism:

-

Cellular Uptake: Active transport via Sodium-Dependent Multivitamin Transporter (SMVT).

-

Phosphorylation: Pantothenate Kinase (PanK) converts it to 4'-phosphopantothenate (Rate-limiting step).[4]

-

Adenylation: Fusion with ATP to form Dephospho-CoA.

-

Final Phosphorylation: Conversion to Coenzyme A.

Figure 3: Metabolic activation pathway of Pantothenic Acid.

References

-

Williams, R. J., et al. (1933). "Pantothenic Acid, A Growth Determinant of Universal Biological Occurrence." Journal of the American Chemical Society, 55(7), 2912–2927. Link

-

Jukes, T. H. (1939). "The Pantothenic Acid Requirement of the Chick." Journal of Biological Chemistry, 129, 225-231. Link

-

Stiller, E. T., Keresztesy, J. C., & Finkelstein, J. (1940). "Pantothenic Acid.[4][5][7][8][9][10][11][12] VI. The Isolation and Structure of the Lactone Moiety." Journal of the American Chemical Society, 62(7), 1779–1784. Link

-

Williams, R. J., & Major, R. T. (1940). "The Structure of Pantothenic Acid." Science, 91(2359), 246. Link

-

United States Pharmacopeia (USP). "Calcium Pantothenate Monograph." USP-NF. (Standard for analytical specifications). Link

Sources

- 1. HISTORY OF SCIENCE: Roger J. Williams and vitamin B5 [historyofsciences.blogspot.com]

- 2. oxfordvitality.co.uk [oxfordvitality.co.uk]

- 3. karger.com [karger.com]

- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 5. D-(+)-Pantothenic Acid Calcium Salt CAS 137-08-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. drugfuture.com [drugfuture.com]

- 7. [Calcium pantothenicum - calcium pantothenate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One hundred years of vitamins-a success story of the natural sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PANTOTHENIC ACID--A VITAMIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acrossbiotech.com [acrossbiotech.com]

- 12. D -Pantothenic acid = 98.0 137-08-6 [sigmaaldrich.com]

A Researcher's Guide to D-Pantothenic Acid: Navigating the Choice Between the Calcium Salt Hydrate and the Free Acid

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a foundational decision that dictates experimental integrity and success. This guide provides an in-depth technical analysis of two common forms of Vitamin B5 used in research: D-Pantothenic acid and its more prevalent counterpart, D-Pantothenic acid calcium salt hydrate. This document moves beyond a simple recitation of facts to offer field-proven insights into the causal relationships behind experimental choices, ensuring a self-validating approach to your research protocols.

Foundational Understanding: The Molecule at the Core

Pantothenic acid, or Vitamin B5, is a water-soluble vitamin that is a crucial precursor in the biosynthesis of Coenzyme A (CoA).[1][2] CoA is an essential cofactor in a myriad of metabolic pathways, including the synthesis and degradation of carbohydrates, lipids, and proteins.[2][3] The biologically active form is the dextrorotatory (D) isomer.[4] The free acid form of D-pantothenic acid is a viscous, unstable, and extremely hygroscopic oil, which presents significant challenges for accurate handling and storage in a research setting.[5][6] To address these stability issues, it is commonly available as its calcium salt hydrate.[7][8]

Head-to-Head Comparison: D-Pantothenic Acid Calcium Salt Hydrate vs. Pantothenic Acid

The choice between the calcium salt and the free acid is primarily one of practicality and stability. The calcium salt offers significant advantages in terms of handling and shelf-life, making it the preferred form for most research applications.

| Property | D-Pantothenic Acid Calcium Salt Hydrate | D-Pantothenic Acid (Free Acid) | Rationale for Researchers |

| Chemical Formula | C₁₈H₃₂CaN₂O₁₀[9] | C₉H₁₇NO₅[3] | The calcium salt is a complex of two pantothenate molecules with one calcium ion. |

| Appearance | White, crystalline powder[9][10] | Viscous, yellow oil[6] | The powdered form of the salt is significantly easier to weigh and handle accurately. |

| Stability | Stable under neutral pH (5.0-7.0), light, and heat[9] | Unstable; sensitive to acid, alkali, heat, and light[7][11] | The enhanced stability of the calcium salt ensures consistency and reliability of stock solutions and experimental results. |

| Hygroscopicity | Slightly hygroscopic[12] | Extremely hygroscopic[5][6] | The lower hygroscopicity of the salt minimizes the absorption of atmospheric moisture, preventing concentration errors during weighing. |

| Solubility | Freely soluble in water and glycerol; slightly soluble in ethanol.[4][9] | Soluble in water and ethanol.[4] | Both forms are sufficiently soluble in aqueous solutions for most biological research applications. |

| Purity | Conforms to USP and Ph. Eur. standards.[12][13][14] | Purity can be more variable due to instability. | Pharmacopeia-grade calcium salt provides a high degree of confidence in the material's identity and purity. |

The Central Role in Coenzyme A Biosynthesis

Both D-pantothenic acid and its calcium salt serve as the essential precursor for the five-step enzymatic synthesis of Coenzyme A.[2][15] Once in solution, the calcium salt dissociates, making the D-pantothenate anion available for the initial and rate-limiting step of the pathway: phosphorylation by pantothenate kinase (PanK).[3][15]

Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis from D-pantothenate.

Experimental Protocols: A Practical Guide

The inherent stability and ease of use of D-pantothenic acid calcium salt make it the standard choice for most research applications.

Preparation of a Stock Solution for Cell Culture Supplementation

Rationale: Many cell culture media, such as DMEM, contain D-pantothenic acid calcium salt as a standard component.[16] However, for specific experimental needs or when using custom media formulations, the preparation of a concentrated stock solution is often necessary. The use of the calcium salt ensures the stability of the stock solution over time.

Protocol:

-

Weighing: Accurately weigh the desired amount of D-pantothenic acid calcium salt hydrate powder in a sterile container.

-

Dissolution: Dissolve the powder in sterile, tissue culture-grade water or a suitable buffer (e.g., PBS) to the desired stock concentration (e.g., 1000x). D-Pantothenic acid calcium salt is freely soluble in water.[4]

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Stored properly, the solution is stable for several months.[17]

-

Application: Dilute the stock solution directly into the cell culture medium to the final working concentration. D-pantothenic acid calcium salt has been used as a supplement in various media, including DMEM/F-12 and preadipocyte media.

Microbiological Assay for Pantothenic Acid Activity

Rationale: This traditional method relies on the growth of microorganisms, such as Lactobacillus plantarum, which require pantothenic acid for proliferation.[18] The extent of bacterial growth is proportional to the amount of pantothenic acid in the sample. This assay can be used to determine the biological activity of a pantothenic acid source.

Protocol:

-

Media Preparation: Prepare a pantothenate-free assay medium. This medium contains all other necessary nutrients for the growth of the test organism.

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of D-pantothenic acid calcium salt.

-

Sample Preparation: Prepare the test sample by extracting and diluting it to an appropriate concentration.

-

Inoculation: Inoculate both the standards and the samples with a standardized culture of the test organism (e.g., Lactobacillus plantarum ATCC 8014).

-

Incubation: Incubate the cultures under controlled conditions (e.g., 37°C for 18-24 hours).[19]

-

Measurement: Measure the growth of the microorganism, typically by turbidimetry (optical density) or by titrating the lactic acid produced.

-

Quantification: Determine the pantothenic acid content of the sample by comparing its growth response to the standard curve.

Caption: Workflow for the microbiological assay of pantothenic acid.

The Influence of the Calcium Ion: A Point of Consideration

For most in vitro and in vivo studies, the concentration of D-pantothenic acid calcium salt used is low enough that the contribution of calcium ions to the overall calcium concentration of the medium or biological system is negligible. Standard cell culture media already contain calcium at millimolar concentrations. However, in experiments that are highly sensitive to fluctuations in calcium concentration, it is prudent to calculate the amount of calcium being added with the pantothenate salt and adjust accordingly. It is important to note that elevated extracellular calcium concentrations can influence cellular processes such as proliferation, apoptosis, and mineralization.[20]

Synthesis and Potential Impurities

D-Pantothenic acid calcium salt is typically synthesized by the condensation of D-pantolactone with the calcium salt of β-alanine.[21][22][23] Potential impurities can arise from the starting materials or side reactions and may include β-alanine and pantolactone. Pharmacopeia monographs, such as those from the USP and European Pharmacopoeia, set strict limits for these and other impurities, ensuring the quality and consistency of the material for research and pharmaceutical use.[13]

Conclusion: A Clear Choice for Scientific Rigor

The evidence overwhelmingly supports the use of D-Pantothenic acid calcium salt hydrate over the free acid form for the vast majority of research applications. Its superior stability, ease of handling, and well-defined purity, as established by pharmacopeial standards, provide a solid foundation for reproducible and reliable experimental outcomes. While the free acid is the direct biological precursor, the practical advantages of the calcium salt make it the authoritative and trustworthy choice for researchers, scientists, and drug development professionals.

References

-

Pantothenic Acid | Linus Pauling Institute | Oregon State University. [Link]

-

D-Pantothenic, acid calcium salt, USP - MP Biomedicals. [Link]

-

USP Monographs - Calcium Pantothenate PDF - Scribd. [Link]

-

usp31nf26s1_m11910, USP Monographs: Calcium Pantothenate - uspbpep.com. [Link]

-

Vitamin B5 D-Calcium Pantothenate and Pantothenic acid - Food Additives & Ingredients Supplier - Newseed Chemical Co., Limited. [Link]

-

Pantothenic acid - Wikipedia. [Link]

-

Improving Stability of Vitamin B5 Through Double Salt Formation | Crystal Growth & Design. [Link]

-

D-Pantothenic acid hemicalcium salt - MaxPrecision Lab. [Link]

-

Calcium Pantothenate - USP-NF ABSTRACT. [Link]

-

PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS - European Scientific Journal. [Link]

-

Pantothenic Acid | Linus Pauling Institute | Oregon State University. [Link]

-

CALCIUM PANTOTHENATE Calcii pantothenas. [Link]

-

Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed. [Link]

-

Biosynthesis of Pantothenic Acid and Coenzyme A - PMC - NIH. [Link]

-

Metabolic conversion of pantothenic acid to coenzyme A. - ResearchGate. [Link]

-

Determination of Pantothenic Acid in Food by LC-MS/MS. [Link]

-

Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed - NIH. [Link]

-

L556B USP-Compliant Analysis of Vitamins in Dietary Supplements Analysis of Calcium Pantothenate by Nexera™ XR - Shimadzu. [Link]

-

L_2014179EN.01006201.xml - EUR-Lex - European Union. [Link]

-

Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column - Phenomenex. [Link]

-

Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem - NIH. [Link]

- US2442143A - Synthesis of pantothenic acid and its salts - Google P

-

Calcium D-pantothenate - HiMedia Laboratories. [Link]

- US3935256A - Process for the production of the calcium salt of pantothenic acid - Google P

-

Short-term effects of calcium ions on the apoptosis and onset of mineralization of human dental pulp cells in vitro and in vivo - NIH. [Link]

-

PROCESS FOR PRODUCING CALCIUM D-PANTOTHENATE - European Patent Office - EP 0822989 B1 - Googleapis.com. [Link]

-

Pantothenate Assay Medium - base pdf dicto.indd. [Link]

- US20080026107A1 - Process for Preparation of Calcium-D-Pantothenate - Google P

-

D-Pantothenic, acid calcium salt, cell culture reagent - MP Biomedicals. [Link]

-

Molecular Properties of Bare and Microhydrated Vitamin B5–Calcium Complexes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. eujournal.org [eujournal.org]

- 3. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Calcium D-pantothenate [himedialabs.com]

- 5. D -Pantothenic acid = 98.0 137-08-6 [sigmaaldrich.com]

- 6. Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. foodsweeteners.com [foodsweeteners.com]

- 8. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 9. acrossbiotech.com [acrossbiotech.com]

- 10. D-Pantothenic acid hemicalcium salt - MaxPrecision Lab [maxprecisionlab.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. drugfuture.com [drugfuture.com]

- 13. scribd.com [scribd.com]

- 14. D-Pantothenic Acid Calcium Salt (Ph. Eur., USP) pure, pharma grade [itwreagents.com]

- 15. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nacalai.com [nacalai.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dilaco.com [dilaco.com]

- 20. Short-term effects of calcium ions on the apoptosis and onset of mineralization of human dental pulp cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US2442143A - Synthesis of pantothenic acid and its salts - Google Patents [patents.google.com]

- 22. Calcium D-Pantothenate synthesis - chemicalbook [chemicalbook.com]

- 23. US3935256A - Process for the production of the calcium salt of pantothenic acid - Google Patents [patents.google.com]

Understanding the hygroscopic nature of D-Pantothenic acid calcium salt hydrate.

The Hygroscopic Nexus: Stability and Characterization of D-Pantothenic Acid Calcium Salt Hydrate Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Quality Control Professionals[1][2]

Executive Summary

D-Pantothenic acid calcium salt hydrate (Calcium Pantothenate) is the industry-standard form of Vitamin B5 due to its superior stability compared to the liquid, highly unstable free acid.[1][2] However, this stability is conditional. While often classified as "slightly hygroscopic," Calcium Pantothenate exhibits a critical sensitivity to moisture that transcends simple physical caking.

At elevated relative humidity (RH), the salt undergoes a phase transition that catalyzes chemical hydrolysis, cleaving the amide bond to release β-alanine and pantoic acid.[2] This guide delineates the molecular mechanism of this hygroscopicity, defines the thermodynamic boundaries for processing, and provides validated protocols for analytical characterization.

Molecular Architecture & Hygroscopicity[1][2]

Crystal Structure and Hydration

Commercially available Calcium Pantothenate typically exists as a monohydrate (

-

The Hygroscopic Trigger: The stability of the crystal lattice is maintained by a specific water stoichiometry. When ambient RH exceeds the Critical Relative Humidity (CRH), the lattice expands to accommodate adventitious water. This "unbound" water increases molecular mobility, acting as a plasticizer and a solvent reactant for hydrolysis.

The "Slightly Hygroscopic" Misnomer

Pharmacopeial definitions often label the salt as "slightly hygroscopic," which can lead to complacency.

-

Safe Zone: At

and -

Danger Zone: Data indicates significant degradation at

[1]. This suggests a CRH threshold lies between 60% and 75% RH at ambient temperatures. Above this threshold, the rate of moisture sorption accelerates non-linearly, leading to deliquescence.

The Degradation Cascade: Hydrolysis Mechanism

Moisture uptake is not merely a physical defect; it is the rate-limiting step for chemical degradation.[1][2] The presence of excess water facilitates the nucleophilic attack on the amide bond.

Pathway Description:

-

Sorption: Water adsorbs onto the crystal surface and diffuses into the lattice.

-

Activation: The amide carbonyl carbon becomes susceptible to nucleophilic attack.

-

Cleavage: The amide bond breaks, yielding Pantoic Acid (lactone form in acidic conditions) and

-Alanine.[2]

Figure 1: Hydrolysis Pathway of Calcium Pantothenate

Caption: The moisture-mediated hydrolysis of Calcium Pantothenate into its constituent moieties.[1][2]

Analytical Characterization Protocols

To ensure product integrity, researchers must characterize both the physical moisture sorption profile and the chemical potency.

Protocol A: Dynamic Vapor Sorption (DVS)

This protocol determines the Critical Relative Humidity (CRH) and sorption hysteresis.[2]

Objective: Quantify mass change vs. %RH to identify the deliquescence point.

Workflow:

-

Sample Prep: Weigh 10–20 mg of Calcium Pantothenate into the DVS quartz pan.

-

Drying: Equilibrate at 0% RH (25°C) for 6 hours or until

. -

Sorption Cycle: Increase RH in 10% steps from 0% to 90%.

-

Equilibrium Criteria: Maintain each step until mass change stabilizes (

) or for a max of 4 hours. -

Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.

-

Analysis: Plot Isotherm (Mass Change % vs. RH). Look for a sharp inflection point (Type II or III isotherm behavior) indicating CRH.[2]

Figure 2: DVS Analytical Workflow

Caption: Step-by-step logic for determining hygroscopic thresholds via Dynamic Vapor Sorption.

Protocol B: HPLC Potency & Impurity Profiling

Based on USP/EP methodologies, this protocol separates the intact salt from its hydrolysis products [2][3].

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: Phosphate Buffer (pH ~2.5) : Acetonitrile (Gradient or Isocratic, typically 90:10).[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 204 nm (Low wavelength required due to lack of strong chromophores).[2]

-

Standard Prep: Dissolve Calcium Pantothenate Reference Standard in water.

-

System Suitability:

-

RSD of replicate injections

. -

Tailing factor

.

-

Quantitative Stability Data

The following table summarizes the stability risks associated with environmental conditions, synthesized from accelerated stability studies [1].

| Condition | Timeframe | Outcome | Mechanism |

| 25°C / 60% RH | 36 Months | Stable | Monohydrate lattice remains intact.[1][2] |

| 30°C / 75% RH | 18 Months | Degradation | Moisture ingress exceeds CRH; hydrolysis onset. |

| 40°C / 75% RH | < 6 Months | Failure | Accelerated hydrolysis; potential caking/deliquescence.[2] |

| Acidic/Alkaline pH | Immediate | Rapid Hydrolysis | Catalytic cleavage of amide bond independent of RH. |

Mitigation Strategies

-

Barrier Packaging: Use high-barrier materials like Aclar (PCTFE) or Alu/Alu blisters.[1][2] Standard PVC is often insufficient for long-term stability in Zone IV climates (hot/humid) [1].[2]

-

Formulation Buffering: Maintain a micro-environmental pH between 5.0 and 7.0. Avoid strongly acidic or alkaline excipients (e.g., citric acid or carbonates) in direct contact with the salt.

-

Manufacturing Controls: Process at

and

References

-

Evaluation of stability data of calcium pantothenate in a vitamin food supplement packaged in blister Aclar / Aluminium . Toxic Docs. Available at: [Link]

-

Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies . Journal of Food and Drug Analysis. Available at: [Link][1][2]

-

USP-Compliant Analysis of Vitamins in Dietary Supplements: Analysis of Calcium Pantothenate . Shimadzu Application News No. L556B. Available at: [Link][1][2]

-

Calcium Pantothenate Monograph . PubChem. Available at: [Link][1][2]

Sources

D-Pantothenic Acid Calcium Salt Hydrate: Natural Occurrence, Chemo-Enzymatic Synthesis, and Industrial Crystallization

Topic: Natural sources and commercial synthesis of D-Pantothenic acid calcium salt hydrate. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

D-Pantothenic acid calcium salt hydrate (Calcium D-Pantothenate) is the commercially stable form of Vitamin B5. While the free acid (D-pantothenic acid) is a viscous, unstable oil highly susceptible to hydrolytic degradation, the calcium salt exists as a crystalline white powder with superior stability and flowability.

This guide details the transition from natural occurrence to industrial-scale synthesis, focusing on the chemo-enzymatic resolution of the chiral intermediate D-pantolactone and the direct coupling protocol using calcium

Chemical Specifications

| Parameter | Specification |

| IUPAC Name | Calcium (R)-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate hydrate |

| CAS Number | 137-08-6 |

| Formula | |

| Molecular Weight | 476.53 g/mol (Anhydrous basis) |

| Chirality | D-isomer (R-configuration at C2 of pantoic acid moiety) |

| Solubility | Freely soluble in water; soluble in glycerol; slightly soluble in ethanol.[1][2][3] |

| Specific Rotation |

Natural Sources and Bioavailability

In nature, pantothenic acid rarely exists in its free form. It is predominantly bound within Coenzyme A (CoA) and Acyl Carrier Protein (ACP) . Dietary intake requires enzymatic hydrolysis in the intestinal lumen (via pyrophosphatase and phosphatase) to release free pantothenic acid for absorption.

Extraction vs. Synthesis: While ubiquitous, natural extraction is commercially unviable due to low concentrations and complex purification matrices. Industrial production relies almost exclusively on chemical or chemo-enzymatic synthesis.

Quantitative Content in Key Sources

Data represents free acid equivalents.[1]

| Source | Concentration (mg/100g) | Form |

| Yeast Extracts | > 10.0 | Free/Bound Mix |

| Beef Liver | 5.0 – 8.0 | Mostly CoA bound |

| Shiitake Mushrooms | 3.5 – 5.0 | Free/Bound Mix |

| Sunflower Seeds | 2.0 – 2.5 | Bound |

| Whole Grains | 0.5 – 1.0 | Bound |

Commercial Synthesis: The Chemo-Enzymatic Route

The industrial synthesis of Calcium D-Pantothenate hinges on two critical challenges:

-

Chiral Resolution: Separating the biologically active (R)-pantolactone from the racemic mixture.

-

Salt Formation: Efficiently coupling the lactone with

-alanine to form the calcium salt without racemization.

Core Workflow Diagram

The following diagram illustrates the modern "Green Route" utilizing enzymatic resolution, contrasting it with traditional chemical resolution.

Caption: Figure 1. Chemo-enzymatic synthesis workflow showing the recycling of L-isomer and direct calcium salt coupling.

Step-by-Step Technical Protocol

Phase 1: Enzymatic Resolution (The "Green" Standard)

Traditional chemical resolution used expensive alkaloids (e.g., quinine). Modern protocols use D-lactonase (EC 3.1.1.25) derived from Fusarium oxysporum or recombinant E. coli.

-

Substrate Preparation: Emulsify DL-pantolactone (35-40% w/v) in water.

-

Hydrolysis: Add immobilized D-lactonase. Maintain pH 7.0 using ammonia. The enzyme selectively hydrolyzes D-pantolactone to D-pantoic acid.[4] L-pantolactone remains unreacted.[4]

-

Separation: Extract the unreacted L-pantolactone with an organic solvent (e.g., ethyl acetate).

-

Recycling: Racemize the L-pantolactone (heat/catalyst) and return it to the start.

-

Relactonization: Acidify the aqueous D-pantoic acid phase and heat to reform pure D-pantolactone.

Phase 2: Calcium Salt Coupling (The "Metal Calcium" Route)

This protocol avoids the isolation of unstable free pantothenic acid by forming the calcium salt in situ.

Reagents:

- -Alanine (1.0 eq)

-

Calcium Metal (0.5 eq) or Calcium Methoxide

-

D-Pantolactone (1.0 eq)

-

Solvent: Anhydrous Methanol or Ethanol

Protocol:

-

Preparation of Calcium

-Alaninate: -

Condensation:

-

Add pure D-pantolactone directly to the calcium

-alaninate solution. -

Reflux at 65-75°C for 12-16 hours.

-

Mechanism: The amine group of the

-alanine attacks the carbonyl carbon of the lactone ring, opening the ring to form the amide bond. -

In-Process Control (IPC): Monitor consumption of D-pantolactone via HPLC.[3] Target <0.5% residual lactone.

-

-

Isolation & Crystallization:

-

Filter the hot solution to remove insoluble impurities.

-

Concentrate the filtrate under vacuum.[5]

-

Crystallization: Add water to reach specific hydration stoichiometry, then cool to precipitate.

-

Polymorph Control: Commercial Calcium D-Pantothenate is often crystallized from aqueous methanol to form a solvate (

), which converts to the stable monohydrate upon drying/conditioning.

-

Quality Control & Stability Profile

The calcium salt is significantly more stable than the sodium salt or free acid, but it is hygroscopic .

Hydration State Analysis

The monohydrate is the pharmacopeial standard (USP/Ph. Eur.).

-

Anhydrous: Highly hygroscopic; rapidly absorbs moisture from air.

-

Monohydrate: Stable at ambient humidity but can lose water >105°C.

Analytical Methods

| Test | Method | Acceptance Criteria |

| Assay | HPLC (C18 column, Phosphate buffer/MeOH) | 98.0% – 102.0% (dried basis) |

| Specific Rotation | Polarimetry (589 nm) | |

| Calcium Content | Complexometric Titration (EDTA) | 8.2% – 8.6% |

| Loss on Drying | Gravimetric (105°C, 3h) | < 5.0% (Targeting Monohydrate) |

| pH | Potentiometric (5% solution) | 6.8 – 8.0 |

Stability Logic

-

pH Sensitivity: The amide bond is susceptible to hydrolysis. Stability is maximal at pH 6.0–7.0.

-

Acidic conditions (pH < 5): Hydrolysis to pantoic acid +

-alanine. -

Alkaline conditions (pH > 8): Hydrolysis and potential racemization.[5]

-

-

Thermal: Stable up to melting point (~160°C decomp), but prolonged heat causes discoloration.

References

-

Enzymatic Resolution: Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. National Institutes of Health (NIH). Link

-

Synthesis Protocol: Calcium D-Pantothenate Synthesis and Yield Optimization. ChemicalBook Technical Data. Link

-

Crystallization Dynamics: Optimizing the morphology of calcium D-pantothenate by controlling phase transformation processes. Royal Society of Chemistry (RSC). Link

-

Natural Sources: Pantothenic Acid - Health Professional Fact Sheet. NIH Office of Dietary Supplements. Link

-

Safety & Specifications: Calcium D-Pantothenate Safety Data Sheet (SDS). Thermo Fisher Scientific. Link

Sources

- 1. WO2009016025A1 - Process for the synthesis of na- beta-alaninate and calcium pantothenate - Google Patents [patents.google.com]

- 2. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium D-Pantothenate synthesis - chemicalbook [chemicalbook.com]

- 4. High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4052451A - Preparation of calcium pantothenate - Google Patents [patents.google.com]

- 6. itwreagents.com [itwreagents.com]

- 7. CN105669481A - Method for the synthesis of Na-beta-alaninate and calcium pantothenate - Google Patents [patents.google.com]

- 8. Calcium beta-alaninate | 36321-40-1 | Benchchem [benchchem.com]

- 9. An update on beta-alanine supplementation for athletes - Gatorade Sports Science Institute [gssiweb.org]

- 10. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]

Methodological & Application

Application Notes and Protocols for D-Pantothenic Acid Calcium Salt Hydrate in Metabolic Studies

Introduction: The Gateway to Central Metabolism

D-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential to all known forms of life.[1][2] In metabolic research, it is most commonly utilized in the form of D-pantothenic acid calcium salt hydrate, a stable and soluble version of the vitamin. Its biological significance stems from its exclusive role as the precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism.[3][4][5][6] CoA and its thioester derivatives, such as acetyl-CoA, are pivotal in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the citric acid (TCA) cycle, and the metabolism of amino acids and carbohydrates.[7][8][9][10] Consequently, manipulating the availability of pantothenic acid is a powerful tool for investigating cellular energy status, metabolic flux, and the pathophysiology of various metabolic diseases.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing D-pantothenic acid calcium salt hydrate in metabolic studies. We will explore the underlying biochemistry, provide detailed protocols for both in vitro and in vivo applications, and discuss methods for analyzing the metabolic consequences of pantothenic acid modulation.

Biochemical Foundation: From Pantothenate to Coenzyme A

The conversion of D-pantothenic acid into CoA is a five-step enzymatic process that is critical for cellular function.[10] Understanding this pathway is essential for designing and interpreting experiments that use pantothenic acid supplementation or deprivation.

The first and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK) to form 4'-phosphopantothenate.[5][11] This step is subject to feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA), which tightly regulates intracellular CoA concentrations.[11] Mutations in the PANK2 gene, which encodes a mitochondrial isoform of the enzyme, lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), highlighting the critical importance of this pathway.[12][13][14]

Once synthesized, CoA acts as a carrier for acyl groups, most notably the acetyl group in the form of acetyl-CoA.[9] Acetyl-CoA is a central hub in metabolism, linking glycolysis, fatty acid β-oxidation, and amino acid catabolism to the TCA cycle for ATP production.[3][9] It also serves as a crucial building block for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine.[10][15]

Coenzyme A Biosynthesis Pathway

The following diagram illustrates the key steps in the synthesis of Coenzyme A from D-pantothenic acid.

Caption: Biosynthesis of Coenzyme A from D-Pantothenic Acid.

Application Notes: Experimental Design and Considerations

Properties of D-Pantothenic Acid Calcium Salt Hydrate

Before initiating any study, it is crucial to understand the physicochemical properties of the compound.

| Property | Value | References |

| Chemical Formula | C18H32CaN2O10 | [16] |

| Molecular Weight | 476.53 g/mol | [16] |

| Appearance | White crystalline powder | [16][17] |

| Solubility | Soluble in water (1 g in approx. 3 mL); glycerol. Slightly soluble in ethanol. | [15][16] |

| Stability | Stable under neutral pH (5.0-7.0). Unstable in strong acid or alkali conditions. May be moisture sensitive. | [16][17][18] |

| Storage | Store at 2-8°C, protected from moisture. | [17][18] |

Note: Due to the hygroscopic nature of the free acid, the calcium salt is the preferred form for experimental use.

Rationale for Use in Metabolic Studies

-

Investigating Metabolic Flux: Supplementation can be used to probe the capacity of CoA-dependent pathways. By providing an excess of the precursor, researchers can study how metabolic networks adapt to an increased potential for flux through the TCA cycle, fatty acid synthesis, and other pathways.

-

Disease Modeling and Rescue: In conditions where pantothenate metabolism is impaired, such as in PKAN or certain neurodegenerative diseases like Huntington's, supplementation can be a strategy to overcome the metabolic block.[14][19][20] Studies in cell culture or animal models can test the efficacy of this approach.

-

Studying Deficiency: Using pantothenic acid-deficient culture media or animal diets allows for the creation of models to study the direct metabolic and physiological consequences of CoA depletion, which can include stunted growth, oxidative stress, and impaired glucose metabolism.[1][21][22]

In Vitro Study Considerations (Cell Culture)

-

Cell Line Selection: Choose cell lines relevant to the research question. For example, hepatocytes (e.g., HepG2) are suitable for studying lipid metabolism, while neuronal cells (e.g., SH-SY5Y) are relevant for neurodegeneration studies.

-

Basal Media: Standard cell culture media (e.g., DMEM, RPMI-1640) contain pantothenic acid. For deficiency studies, custom pantothenate-free media must be used. This allows for precise control over the concentration of pantothenic acid available to the cells.

-

Concentration Range: The optimal concentration for supplementation can vary. A typical starting range is 1-100 µM. A dose-response experiment is recommended to determine the effective concentration for the specific cell line and experimental endpoint.

-

Controls: Always include a vehicle control (the solvent used to dissolve the calcium pantothenate, typically sterile water or PBS) and, for deficiency studies, a control group with normal media.

In Vivo Study Considerations (Animal Models)

-

Model Selection: Rodent models are commonly used. Dietary-induced deficiency can be achieved by feeding animals a specially formulated pantothenic acid-free diet.[21]

-

Dosage and Administration: D-pantothenic acid calcium salt can be mixed directly into the animal's diet or administered via oral gavage. Dosages can vary widely based on the study's objective. For example, studies in ducks have used supplementation levels from 2 to 10 mg/kg of diet, while other mouse studies have used doses of 10-50 mg/kg of body weight via gavage or in drinking water.[21][23]

-

Acclimation and Duration: Allow animals to acclimate to the facility and diet. The duration of the study will depend on the research question, ranging from days to several months.

-

Endpoint Analysis: Collect blood and tissues (e.g., liver, brain, muscle) for analysis of CoA levels, enzyme activities, gene expression, and other metabolic markers.

-

Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted according to established guidelines.

Detailed Experimental Protocols

Protocol 1: In Vitro Supplementation in Cell Culture

This protocol describes how to prepare a stock solution and treat cultured cells to study the effects of increased pantothenic acid availability.

Materials:

-

D-Pantothenic acid calcium salt hydrate (e.g., Sigma-Aldrich P5155 or equivalent)

-

Sterile, tissue culture grade water or PBS

-

Appropriate cell line and complete culture medium

-

Sterile microcentrifuge tubes and serological pipettes

-

0.22 µm sterile syringe filter

Procedure:

-

Stock Solution Preparation (100 mM): a. Weigh out 47.65 mg of D-pantothenic acid calcium salt hydrate. b. Dissolve in 1 mL of sterile, tissue culture grade water in a sterile microcentrifuge tube. Vortex until fully dissolved. c. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

-

Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. b. Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: a. Prepare working solutions by diluting the 100 mM stock solution in complete cell culture medium. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock to 1 mL of medium. b. Aspirate the old medium from the cells. c. Add the medium containing the desired final concentration of D-pantothenic acid calcium salt hydrate (and a vehicle-only control). d. Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Endpoint Analysis: a. After incubation, harvest the cells for downstream analysis, such as cell viability assays, protein extraction, RNA isolation, or metabolite extraction for CoA measurement (see Protocol 3).

Protocol 2: Quantification of CoA and Acetyl-CoA by HPLC

This protocol provides a general workflow for extracting and quantifying CoA and acetyl-CoA from biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely cited method.[24][25][26]

Materials:

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

Dithiothreitol (DTT)

-

HPLC system with a C18 reverse-phase column and UV detector (254 nm)

-

Refrigerated centrifuge

-

Sonicator or tissue homogenizer

Workflow Diagram:

Caption: General workflow for CoA and Acetyl-CoA extraction and analysis.

Procedure:

-

Sample Collection:

-

Cells: Aspirate medium, wash cells with ice-cold PBS, and scrape or trypsinize. Centrifuge to obtain a cell pellet.

-

Tissues: Rapidly excise the tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C.

-

-

Extraction: a. For a known amount of tissue (e.g., 50 mg) or a cell pellet, add 10 volumes of ice-cold 5% PCA solution containing 50 µM DTT.[24] b. Homogenize the sample on ice using a sonicator or tissue homogenizer until fully disrupted. c. Incubate the homogenate on ice for 15 minutes. d. Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[24]

-

Neutralization: a. Carefully transfer the supernatant to a new pre-chilled tube. b. Neutralize the acidic extract by adding a calculated amount of cold KOH (e.g., 3M) dropwise while vortexing gently. Monitor the pH until it reaches 6.0-7.0. c. Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate (KClO4) salt. d. Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet the salt.

-

HPLC Analysis: a. Transfer the final supernatant to an HPLC vial. b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. c. Elute the compounds using a mobile phase gradient, typically consisting of a phosphate buffer and an organic solvent like methanol.[25] d. Detect CoA and acetyl-CoA by monitoring the absorbance at 254 nm. e. Quantify the peaks by comparing their area to a standard curve generated from known concentrations of CoA and acetyl-CoA standards. The results are typically normalized to the initial tissue weight or the protein content of the sample.

Data Interpretation and Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low cell viability after treatment | Concentration of pantothenate is too high (unlikely, as it has low toxicity) or contamination of stock solution. | Perform a dose-response curve to assess toxicity. Ensure all solutions are sterile. |

| No change in CoA levels after supplementation | Treatment time is too short; cells have tightly regulated CoA pools; analytical method is not sensitive enough. | Increase incubation time. Check for feedback inhibition. Validate the sensitivity of your HPLC or other analytical method. |

| High variability between replicate samples | Inconsistent cell numbers or tissue weight; inconsistent extraction efficiency; sample degradation. | Normalize cell number before seeding. Weigh tissues accurately. Keep samples on ice at all times during extraction. Add DTT to prevent thiol oxidation. |

| Poor peak separation in HPLC | Incorrect mobile phase composition or gradient; column degradation. | Optimize the mobile phase pH and gradient profile. Replace the column if it is old or has lost resolution. |

Conclusion

D-pantothenic acid calcium salt hydrate is an indispensable tool for probing the core of cellular energy metabolism. By serving as the direct precursor to Coenzyme A, its experimental application allows for the direct investigation of countless metabolic pathways critical for health and disease. The protocols and guidelines presented here provide a robust framework for researchers to design and execute well-controlled experiments, ultimately enabling a deeper understanding of the intricate metabolic networks governed by CoA.

References

- The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. (2024). MDPI.

- The Vital Role of Coenzyme a in Metabolism. (n.d.).

- What is the role of coenzyme A in metabolic p

- Pantothen

- Coenzyme A. (n.d.). Wikipedia.

- The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. (2024). MDPI.

- D-Pantothenic Acid Calcium Salt. (n.d.). Thomas Scientific.

- Methods for measuring CoA and CoA derivatives in biological samples. (n.d.).

- Evidence for a Conserved Function of Eukaryotic Pantothenate Kinases in the Regulation of Mitochondrial Homeostasis and Oxid

- Tsuchiya, Y., Pham, U., & Gout, I. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1107–1111.

- Pantothenic Acid. (n.d.).

- Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017). PMC.

- Pantothenic acid studies with the horse. (n.d.). Mad Barn Research Bank.

- The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chrom

- PKAN pathogenesis and tre

- Pantothen

- (PDF) Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017).

- A therapeutic approach to pantothenate kinase associated neurodegener

- D Calcium Pantothenate Physical Properties and Uses. (n.d.). Across Biotech.

- (PDF) Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington's Disease. (n.d.).

- Vitamin B5 (Pantothenic Acid). (2024).

- D-(+)-Pantothenic Acid Calcium Salt CAS 137-08-6. (n.d.). Home Sunshine Pharma.

- Effects of pantothenic acid on growth performance and antioxidant status of growing male white Pekin ducks. (n.d.). PMC.

- Effects of Pantothenic Acid Supplementation on Growth Performance, Carcass Traits, Plasma Parameters of Starter White Pekin Ducks Fed a Corn–Soybean Meal Diet. (2021). PMC.

- Evaluation of a ruminally protected blend of pantothenic acid, pyridoxine, folic acid, biotin, and vitamin B12 on finishing steer growth performance, efficiency of dietary net energy utilization, carcass trait responses, and liver abscess prevalence and severity. (n.d.).

- PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS. (2015). European Scientific Journal.

- Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington's Disease. (2019). MDPI.

- D-(+)-Pantothenic acid calcium salt(137-08-6). (n.d.). ChemicalBook.

- Calcium D-Pantothen

- D-(+)

- D-Pantothenic acid hemicalcium salt (Calcium pantothen

- D-Pantothenic, acid calcium salt, USP. (n.d.). MP Biomedicals.

- Hydration behavior of D-calcium pantothenate (vitamin B5) in the presence of sugar-based deep eutectic solvents at different temperatures: experimental and theoretical study. (2024). PMC.

- D-Pantothenic acid hemicalcium salt. (n.d.). Sigma-Aldrich.

- Biosynthesis of Pantothenic Acid and Coenzyme A. (n.d.). PubMed, NIH.

- D-Pantothenic, acid calcium salt, cell culture reagent. (n.d.). MP Biomedicals.

- Biosynthesis of Pantothenic Acid and Coenzyme A. (2016). PMC, NIH.

- Pantothenate and CoA Biosynthesis. (n.d.).

- Metabolic conversion of pantothenic acid to coenzyme A. (n.d.).

- P022 Calcium Pantothen

- Pantothenate Assay Medium (DM617). (n.d.). micromasterlab.com.

- Vitamin Mixtures – Plant Tissue Culture Protocol. (n.d.). Sigma-Aldrich.

Sources

- 1. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. eujournal.org [eujournal.org]

- 3. imrpress.com [imrpress.com]

- 4. mpbio.com [mpbio.com]

- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Vital Role of Coenzyme a in Metabolism - Oreate AI Blog [oreateai.com]

- 8. proprep.com [proprep.com]

- 9. Coenzyme A - Wikipedia [en.wikipedia.org]

- 10. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 12. Evidence for a Conserved Function of Eukaryotic Pantothenate Kinases in the Regulation of Mitochondrial Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PKAN pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. communities.springernature.com [communities.springernature.com]

- 15. thomassci.com [thomassci.com]

- 16. acrossbiotech.com [acrossbiotech.com]

- 17. D-(+)-Pantothenic Acid Calcium Salt CAS 137-08-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 18. Calcium D-Pantothenate | 137-08-6 [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington’s Disease [mdpi.com]

- 21. Effects of pantothenic acid on growth performance and antioxidant status of growing male white Pekin ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of Pantothenic Acid Supplementation on Growth Performance, Carcass Traits, Plasma Parameters of Starter White Pekin Ducks Fed a Corn–Soybean Meal Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Application Notes: Leveraging D-Pantothenic Acid Calcium Salt Hydrate for Fatty Acid Metabolism Research

Introduction: The Central Role of Pantothenic Acid in Cellular Metabolism

D-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life.[1][2] Its calcium salt hydrate is a stable and commonly used form in research and supplementation.[3] The biological significance of pantothenic acid is not in its direct activity, but in its role as the exclusive precursor to Coenzyme A (CoA), a fundamental cofactor involved in a vast array of metabolic reactions.[4][5][6][7] CoA is indispensable for the synthesis and oxidation of fatty acids, the metabolism of carbohydrates and proteins, and the operation of the citric acid cycle.[2][8][9][10] By modulating the availability of D-pantothenic acid, researchers can directly influence intracellular CoA pools, providing a powerful tool to investigate the dynamics of fatty acid metabolism and related cellular processes.

Mechanism of Action: From Pantothenate to Coenzyme A

The conversion of pantothenic acid into CoA is a conserved five-step enzymatic pathway that occurs within the cell.[1][11] The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK).[4][8][12] This step is a critical regulatory point, subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[4][5][8] This tight regulation ensures that intracellular CoA levels are maintained within a homeostatic range.

The subsequent steps involve the addition of cysteine, decarboxylation, adenylation, and a final phosphorylation to yield the active CoA molecule.[1][11] The core function of CoA is to act as a carrier of acyl groups, most notably acetyl-CoA, which is the primary building block for fatty acid synthesis and the end product of fatty acid β-oxidation.[5][13] Therefore, manipulating the pantothenate supply allows for the study of metabolic flexibility and the cellular response to shifts in fatty acid synthesis and breakdown.

Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis.

Protocol 1: Measuring Fatty Acid Oxidation (FAO) in Cultured Cells

This protocol details a method to assess the rate of mitochondrial fatty acid oxidation by measuring the oxygen consumption rate (OCR) in response to an exogenous long-chain fatty acid. The Seahorse XF Analyzer is a standard platform for this type of real-time metabolic analysis.[14][15]

Rationale

By providing cells with a specific fatty acid substrate (e.g., palmitate) and inhibiting other primary energy pathways, we can isolate and quantify the cell's capacity to oxidize fatty acids. Manipulating pantothenate levels in the culture medium prior to the assay can reveal the dependency of FAO on de novo CoA synthesis. A decrease in FAO rates upon pantothenate withdrawal would indicate that the intracellular CoA pool is a limiting factor for this metabolic process.

Materials

-

D-Pantothenic acid calcium salt hydrate

-

Pantothenate-free cell culture medium

-

Seahorse XF Palmitate-BSA FAO Reagent Kit (or equivalent)[15][16]

-

Seahorse XF Cell Mito Stress Test Kit[17]

-

Etomoxir (CPT-1 inhibitor)

-

Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)

-

Seahorse XF96 or similar Extracellular Flux Analyzer

Experimental Workflow

Caption: Workflow for the Seahorse XF Fatty Acid Oxidation Assay.

Step-by-Step Protocol

-

Cell Culture & Pantothenate Modulation (48-72 hours prior):

-

Culture cells in standard complete medium.

-

For the experimental group, replace the medium with a custom pantothenate-free medium. The control group remains in the complete medium.

-

Incubate for 48-72 hours to allow for the depletion of the intracellular CoA pool in the experimental group.

-

-

Seeding Cells for Assay (24 hours prior):

-

Trypsinize and count cells from both control and pantothenate-deprived conditions.

-

Seed the cells into a Seahorse XF96 cell culture plate at a pre-determined optimal density.[18]

-

Allow cells to adhere overnight in their respective media (complete vs. pantothenate-free).

-

-

Assay Preparation (Day of Assay):

-

Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

-

Prepare the FAO assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose as needed).[19]

-

Prepare injection reagents: Palmitate-BSA conjugate, Oligomycin, FCCP, and Rotenone/Antimycin A, and load them into the hydrated sensor cartridge.[16][18]

-

-

Running the Assay:

-

Remove the cell culture plate from the incubator. Wash the cells twice with the warmed FAO assay medium.

-

Add the final volume of FAO assay medium to each well.

-

Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

-

Execute the pre-programmed protocol, which will measure basal OCR and then OCR after the sequential injection of the compounds.

-

Data Analysis and Interpretation

The key parameters to analyze are the basal FAO rate (OCR after palmitate injection) and the maximal FAO capacity (OCR after FCCP injection). A significant reduction in these parameters in the pantothenate-deprived cells compared to the control group would strongly suggest that CoA availability is a limiting factor for fatty acid oxidation in that cell type. Etomoxir-treated wells serve as a negative control to confirm that the observed OCR increase is indeed due to long-chain fatty acid oxidation.[17]

| Parameter | Expected Outcome in Control Cells | Expected Outcome in Pantothenate-Deprived Cells | Rationale |

| Basal OCR | Stable baseline oxygen consumption. | Similar or slightly lower baseline OCR. | Reflects non-FAO mitochondrial respiration. |

| OCR after Palmitate | Significant increase in OCR. | Blunted or no increase in OCR. | Reduced CoA pool limits the conversion of palmitate to acetyl-CoA for entry into the TCA cycle. |

| Maximal Respiration (after FCCP) | Robust increase in OCR to maximal capacity. | Significantly lower maximal OCR. | The cell's maximum ability to oxidize fatty acids is capped by the limited supply of CoA. |

| OCR after Etomoxir | OCR returns to near-basal levels. | No significant change from post-palmitate levels. | Confirms that the OCR increase was CPT-1 dependent and thus due to long-chain FAO. |

Protocol 2: Measuring De Novo Lipogenesis (DNL) using Stable Isotope Tracing

This protocol describes a method to quantify the rate of new fatty acid synthesis from a labeled precursor, such as ¹³C-glucose or ¹³C-acetate, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale

De novo lipogenesis (DNL) is the process of synthesizing fatty acids from acetyl-CoA.[13] Since CoA is the direct donor of the acetyl group for this process, DNL is highly sensitive to the availability of the intracellular CoA pool. By providing a stable isotope-labeled substrate and modulating pantothenate levels, we can trace the incorporation of the label into newly synthesized fatty acids and determine how CoA availability affects the rate of DNL.[20][21]

Materials

-

D-Pantothenic acid calcium salt hydrate

-

Pantothenate-free cell culture medium

-

Stable isotope tracer (e.g., [U-¹³C₆]-Glucose or [1,2-¹³C₂]-Acetate)

-

Reagents for lipid extraction (e.g., Methanol, Chloroform, or Hexane/Isopropanol)

-

Reagents for fatty acid derivatization (e.g., Boron trifluoride-methanol)

-

GC-MS system

Experimental Workflow

Caption: Workflow for Stable Isotope Tracing of De Novo Lipogenesis.

Step-by-Step Protocol

-

Cell Culture & Pantothenate Modulation (48-72 hours prior):

-

As in Protocol 1, culture cells in either complete medium (control) or pantothenate-free medium (experimental).

-

-

Isotopic Labeling (8-24 hours prior to harvest):

-

Replace the medium in both groups with fresh medium (complete or pantothenate-free) containing the stable isotope tracer (e.g., 10 mM [U-¹³C₆]-Glucose).

-

Incubate for a sufficient period (typically 8-24 hours) to allow for label incorporation into newly synthesized fatty acids.

-

-

Cell Harvesting and Lipid Extraction:

-

Aspirate the labeling medium and wash cells twice with ice-cold PBS.

-

Scrape cells into a solvent-resistant tube.

-

Perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure. This separates the lipids into an organic phase.

-

-

Saponification and Derivatization:

-

Dry the extracted lipid phase under a stream of nitrogen.

-

Saponify the lipids (cleave fatty acids from the glycerol backbone) by adding methanolic NaOH and heating.

-

Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) by adding a reagent like boron trifluoride-methanol and heating. FAMEs are volatile and suitable for GC-MS analysis.[22][23]

-

-

GC-MS Analysis:

-

Resuspend the final FAMEs sample in a suitable solvent (e.g., hexane).

-

Inject the sample into the GC-MS. The gas chromatograph will separate the different FAMEs (e.g., palmitate, stearate), and the mass spectrometer will detect the mass distribution (isotopologues) for each fatty acid.

-

Data Analysis and Interpretation

The mass spectrometer data will show a series of peaks for each fatty acid, corresponding to the unlabeled molecule (M+0) and molecules that have incorporated one or more ¹³C atoms (M+2, M+4, etc., since acetyl-CoA adds two carbons at a time). The fractional contribution of DNL to the total fatty acid pool can be calculated by comparing the area of the labeled peaks to the total peak area. A significantly lower ¹³C incorporation in the pantothenate-deprived cells indicates a reduced rate of de novo lipogenesis, directly linking CoA availability to fatty acid synthesis capacity.[24]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No change in FAO after pantothenate withdrawal (Protocol 1) | 1. Insufficient depletion time. 2. Cells have very slow CoA turnover. 3. Cells rely on pre-existing lipids, not exogenous FAO. | 1. Increase the duration of pantothenate deprivation to 96 hours. 2. Confirm CoA depletion with a direct measurement (e.g., LC-MS). 3. Ensure cells are in a state that promotes FAO (e.g., high confluence, glucose restriction). |

| Low ¹³C incorporation in all samples (Protocol 2) | 1. Insufficient labeling time. 2. Tracer concentration is too low. 3. The chosen tracer is not a primary substrate for DNL in that cell type. | 1. Extend the labeling period to 24 or 48 hours. 2. Increase the concentration of the labeled substrate. 3. Test alternative tracers (e.g., use ¹³C-acetate if ¹³C-glucose fails). |

| High variability between replicate wells (Both Protocols) | 1. Inconsistent cell seeding density. 2. Edge effects on the microplate. 3. Pipetting errors during reagent addition. | 1. Be meticulous with cell counting and seeding; use a cell counter. 2. Avoid using the outermost wells of the plate for experimental samples. 3. Use a multichannel or automated pipette for reagent additions. Normalize data to cell number or protein content post-assay.[18] |

References

-

Pantothenate kinase - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Biosynthesis of CoA from Pantothenic Acid. (2003, August 1). Academic Connections. Retrieved February 15, 2026, from [Link]

-

Geerlof, A., Lewendon, A., & Shaw, W. V. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. In EcoSal Plus. American Society for Microbiology. [Link]

-

Rock, C. O., Jackowski, S., & Leonardi, R. (2016). Physiological roles of the pantothenate kinases. Biochemical Society Transactions, 44(3), 717–722. [Link]

-

Pantothenic acid - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Begley, T. P., Kinsland, C., & Strauss, E. (2001). Biosynthesis of Pantothenic Acid and Coenzyme A. In EcoSal Plus. American Society for Microbiology. [Link]

-

Kamphorst, J. J., & Fan, J. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 141–156. [Link]

-

Begley, T. P., Kinsland, C., & Strauss, E. (2001). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(1). [Link]

-

Begley, T. P., Kinsland, C., & Strauss, E. (2001). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(1). [Link]

-

Spry, C., Kirk, K., & Salmond, G. P. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56–106. [Link]

-

Hidalgo, M. A., & Gatica, M. (2022). Evaluation of Fatty Acid Oxidation in Cultured Bone Cells. Journal of Visualized Experiments, (182). [Link]

-

Laurent, G., & Cook, J. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols, 3(2), 101377. [Link]

-

Agilent Technologies. (n.d.). Seahorse XF Palmitate-BSA FAO Reagent. Retrieved February 15, 2026, from [Link]

-

Bio-protocol. (2022). 2.3.1. Long-Chain Fatty acid Oxidation Stress Test. Retrieved February 15, 2026, from [Link]

-

Cerdán, S., & Rodrigues, T. B. (2021). A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13C NMR isotopomer analysis of the crude lipid fraction. NMR in Biomedicine, 35(3), e4648. [Link]

-

ProSciento. (2022, January 15). Hepatic De Novo Lipogenesis Assessment. Retrieved February 15, 2026, from [Link]

-

Fielding, B. A., & Frayn, K. N. (2003). Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 177(1), 9–19. [Link]

-

JoVE. (2023). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Retrieved February 15, 2026, from [Link]

-

Seahorse Bioscience. (n.d.). Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Agilent Technologies. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate. Retrieved February 15, 2026, from [Link]

-

JoVE. (2023). Quantitative Method for Analyzing Fatty Acid. Retrieved February 15, 2026, from [Link]

-

Alves-Bezerra, M., & Cohen, D. E. (2019). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Bio-protocol, 9(19), e3376. [Link]

-

protocols.io. (2006, December 14). Fatty acid oxidation assay V.1. Retrieved February 15, 2026, from [Link]

-

Cheng, C. W., Biton, M., & Haber, A. L. (2019). Strategies for Measuring Induction of Fatty Acid Oxidation in Intestinal Stem and Progenitor Cells. Methods in Molecular Biology, 2021, 175–188. [Link]

-

Twining, C. W., & Thorp, J. H. (2020). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. Philosophical Transactions of the Royal Society B: Biological Sciences, 375(1801), 20190641. [Link]

-

Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved February 15, 2026, from [Link]

-

Genius Industries. (2024, February 5). Calcium Pantothenate. Retrieved February 15, 2026, from [Link]

-

Al-Dhaheri, A., & Al-Hasan, T. (2015). PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS. European Scientific Journal, 11(21). [Link]

-

MP Biomedicals. (n.d.). D-Pantothenic, acid calcium salt, USP. Retrieved February 15, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Calcium Pantothenate?. Retrieved February 15, 2026, from [Link]

Sources

- 1. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 2. geniusindustries.com.au [geniusindustries.com.au]

- 3. eujournal.org [eujournal.org]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 9. D-(+)-Pantothenic acid calcium salt-Application_Chemicalbook [chemicalbook.com]

- 10. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]

- 11. academicconnections.ucsd.edu [academicconnections.ucsd.edu]

- 12. journals.asm.org [journals.asm.org]

- 13. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hpst.cz [hpst.cz]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13 C NMR isotopomer analysis of the crude lipid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide [jove.com]

- 23. Quantitative Method for Analyzing Fatty Acid - JoVE Journal [jove.com]

- 24. prosciento.com [prosciento.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Cell Growth with D-Pantothenic Acid Calcium Salt Hydrate Supplementation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering poor cell growth in their experiments. It focuses on troubleshooting and resolving these issues through the strategic supplementation of D-Pantothenic acid calcium salt hydrate (a stable form of Vitamin B5).

The Critical Role of Pantothenic Acid in Cellular Metabolism

Pantothenic acid is an essential nutrient for all living organisms.[1] Its primary and most critical function is serving as the precursor for the biosynthesis of Coenzyme A (CoA).[2][3][4][[“]] CoA is a universal and indispensable cofactor involved in a vast array of metabolic reactions crucial for cell survival, proliferation, and function.[2][4][6]

Key metabolic processes dependent on CoA include:

-

The Krebs Cycle (Tricarboxylic Acid Cycle): CoA is essential for the oxidation of pyruvate, a key step in cellular respiration and energy (ATP) production.[1][6]

-

Fatty Acid Metabolism: CoA is central to both the synthesis and degradation of fatty acids.[1][2][6]

-